molecular formula C11H13F2N B11759111 (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine

(1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine

Cat. No.: B11759111
M. Wt: 197.22 g/mol
InChI Key: YACOWAWVDTYFAA-SSDOTTSWSA-N
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Description

(1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine is a synthetic organic compound that features a difluoro-substituted indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indane core, which can be achieved through cyclization reactions.

    Fluorination: Introduction of the difluoro groups can be accomplished using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical intermediate. Its difluoro-substituted indane core could impart unique biological activities, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its structure may allow it to interact with specific biological targets, leading to the development of new treatments for various diseases.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The difluoro groups could enhance its binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine: can be compared with other difluoro-substituted indane derivatives.

    Indane-based amines: These compounds share a similar core structure but may differ in the substitution pattern and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoro groups can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

(1R)-1-(1,1-difluoro-2,3-dihydroinden-4-yl)ethanamine

InChI

InChI=1S/C11H13F2N/c1-7(14)8-3-2-4-10-9(8)5-6-11(10,12)13/h2-4,7H,5-6,14H2,1H3/t7-/m1/s1

InChI Key

YACOWAWVDTYFAA-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=C2CCC(C2=CC=C1)(F)F)N

Canonical SMILES

CC(C1=C2CCC(C2=CC=C1)(F)F)N

Origin of Product

United States

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